![molecular formula C16H20N4O3 B3071452 6-Cyclopropyl-1-(2-(isopropylamino)-2-oxoethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1011396-85-2](/img/structure/B3071452.png)
6-Cyclopropyl-1-(2-(isopropylamino)-2-oxoethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Overview
Description
The compound is a derivative of pyrazolo[3,4-b]pyridine, which is a type of heterocyclic compound. Heterocyclic compounds are of prime importance due to their extensive therapeutic uses . The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .
Scientific Research Applications
Synthesis Techniques
6-Cyclopropyl-1-(2-(isopropylamino)-2-oxoethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid and its related compounds are synthesized using various methods. Cyclocondensation of N-Boc-4-aminopyrazole-5-carbaldehydes with creatinine is an effective method to obtain 6-aminoimidazo[4,5-b]pyrazolo[3,4-e]pyridines. Additionally, for the synthesis of 6-oxoanalogs, the reaction of 5-aminopyrazolo[4,3-b]pyridine-6-carboxylic acids in a modified Curtius rearrangement with diphenylphosphorylazide was successful (Yakovenko & Vovk, 2021).
Structural and Vibrational Analysis
The solid-phase FT-IR and FT-Raman spectra of related compounds have been recorded and interpreted with the aid of normal coordinate analysis following full structure optimization. These studies provide a detailed understanding of the fundamentals of these compounds (Bahgat, Jasem, & El‐Emary, 2009).
Synthesis of Complexes
The compound has been utilized as a precursor for the synthesis of various complex structures. For instance, it has been used for the construction of new polyheterocyclic ring systems, demonstrating its versatility as a chemical scaffold (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
Biomedical Applications
Antibacterial Properties
Certain derivatives of this compound have been evaluated for their antibacterial activities, with some found to be effective antibacterial agents. This indicates potential applications in the development of new antibiotics or antibacterial treatments (Maqbool et al., 2014).
Anticancer Potential
Some organometallic complexes synthesized from derivatives of this compound have shown potential as anticancer agents, with structure-activity relationships reported concerning cytotoxicity and cell cycle effects in human cancer cells (Stepanenko et al., 2011). Additionally, carboxamide derivatives of related compounds have been tested for cytotoxic properties against various cancer cell lines, indicating the therapeutic potential of this chemical scaffold in oncology (Deady et al., 2003).
properties
IUPAC Name |
6-cyclopropyl-3-methyl-1-[2-oxo-2-(propan-2-ylamino)ethyl]pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-8(2)17-13(21)7-20-15-14(9(3)19-20)11(16(22)23)6-12(18-15)10-4-5-10/h6,8,10H,4-5,7H2,1-3H3,(H,17,21)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVDWFXJJZISPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)O)CC(=O)NC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclopropyl-1-(2-(isopropylamino)-2-oxoethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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